molecular formula C15H15O4P B14219673 4-Acetylphenyl methyl phenylphosphonate CAS No. 565455-51-8

4-Acetylphenyl methyl phenylphosphonate

Cat. No.: B14219673
CAS No.: 565455-51-8
M. Wt: 290.25 g/mol
InChI Key: PTQKAPAWDIITMX-UHFFFAOYSA-N
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Description

4-Acetylphenyl methyl phenylphosphonate is an organophosphorus compound characterized by a phenylphosphonate backbone substituted with a methyl group and a 4-acetylphenyl moiety. Its stereochemical complexity is notable, as it exists in two enantiomeric forms resolved via chiral electrophoresis, highlighting its significance in studies requiring precise enantiomeric separation . The compound’s synthesis typically involves reactions of phenylphosphonic dichloride with substituted phenolic precursors, a method shared with structurally related phosphonates (e.g., 4-carboxylphenyl methylphosphonate and bis(4-formylphenyl) phenylphosphonate) .

Properties

CAS No.

565455-51-8

Molecular Formula

C15H15O4P

Molecular Weight

290.25 g/mol

IUPAC Name

1-[4-[methoxy(phenyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C15H15O4P/c1-12(16)13-8-10-14(11-9-13)19-20(17,18-2)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

PTQKAPAWDIITMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with methyl phenylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl methyl phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetylphenyl methyl phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylphenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphonate derivatives vary widely based on substituents, which dictate their physical, chemical, and functional properties:

Compound Name Key Substituent Key Structural Feature Reference
4-Acetylphenyl methyl phenylphosphonate 4-Acetylphenyl Acetyl group enhances electron-withdrawing effects
4-Carboxylphenyl methylphosphonate 4-Carboxylphenyl Carboxylic acid group introduces acidity
Methyl (4-Sulfamoylphenyl) Phenylphosphonate 4-Sulfamoylphenyl Sulfonamide group adds polarity
Bis(4-formylphenyl) phenylphosphonate 4-Formylphenyl Aldehyde groups enable crosslinking in polymers
  • Electron-Withdrawing vs. In contrast, the formyl group in bis(4-formylphenyl) phenylphosphonate facilitates polymer crosslinking, making it valuable in thermoset applications .
  • Polarity and Solubility : The sulfamoyl group in methyl (4-sulfamoylphenyl) phenylphosphonate increases hydrophilicity compared to the acetyl variant, influencing its utility in biological systems .

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